molecular formula C16H18NO3P B12058473 Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester CAS No. 76168-02-0

Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester

Cat. No.: B12058473
CAS No.: 76168-02-0
M. Wt: 303.29 g/mol
InChI Key: DSQBKNOVOLZUNZ-UHFFFAOYSA-N
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Description

Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester is a chemical compound with the molecular formula C16H18NO3P It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by a pyrrolidinyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester can be synthesized through several methods. One common approach involves the reaction of phosphonic acid with pyrrolidine and diphenyl chlorophosphate. The reaction typically occurs under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to other functional groups.

    Substitution: The ester group can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acid esters.

Scientific Research Applications

Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphonic acid, 1-pyrrolidinyl-, diphenyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester can be compared with other similar compounds, such as:

    Phosphonic acid, diphenyl ester: Lacks the pyrrolidinyl group, which may affect its chemical properties and applications.

    Phosphonic acid, 1-pyrrolidinyl-, monoethyl ester:

Properties

CAS No.

76168-02-0

Molecular Formula

C16H18NO3P

Molecular Weight

303.29 g/mol

IUPAC Name

1-diphenoxyphosphorylpyrrolidine

InChI

InChI=1S/C16H18NO3P/c18-21(17-13-7-8-14-17,19-15-9-3-1-4-10-15)20-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2

InChI Key

DSQBKNOVOLZUNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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